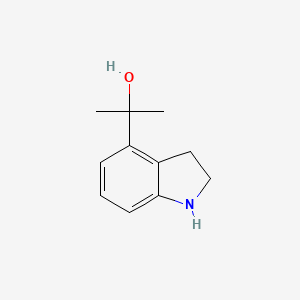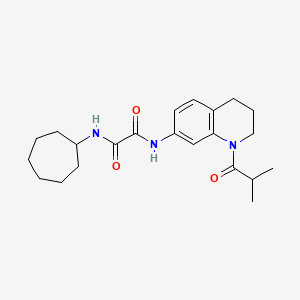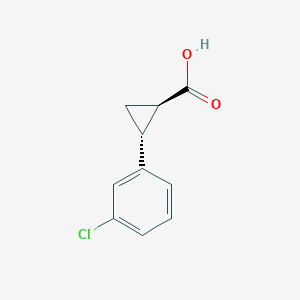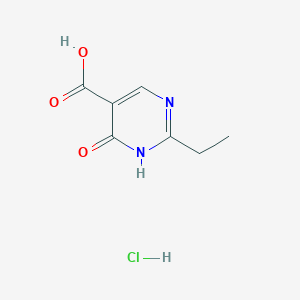
2-Ethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Ethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 2172475-28-2. It has a molecular weight of 204.61 . The IUPAC name for this compound is 2-ethylidene-4-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H8N2O3.ClH/c1-2-5-8-3-4(7(11)12)6(10)9-5;/h2-3,8H,1H3,(H,9,10)(H,11,12);1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder and is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Inhibition of Matrix Metalloproteinases (MMPs)
A series of novel 6-oxo-1,6-dihydropyrimidine-2,5-dicarboxamide derivatives have been synthesized and evaluated for their inhibition effects on MMP 3, MMP 12, and MMP 13 . The pharmacological results show that they have potent and highly selective activity of inhibiting MMP 13 . MMPs are enzymes that play a crucial role in tissue remodeling and degradation of the extracellular matrix, and their overexpression is associated with various pathological conditions, including cancer and arthritis.
Xanthine Oxidase Inhibitors
Xanthine oxidase (XO) is an important target for the effective treatment of hyperuricemia-associated diseases . A series of novel 2-substituted 6-oxo-1,6-dihydropyrimidine-5-carboxylic acids (ODCs) as XO inhibitors (XOIs) with remarkable activities have been reported recently . Hyperuricemia is a condition characterized by high levels of uric acid in the blood, which can lead to gout and kidney stones.
Antimicrobial Activity
There is a potential for the development of novel antimicrobial agents based on the 6-oxo-1,6-dihydropyrimidine-5-carboxylic acid structure . The increasing prevalence of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents.
Mechanism of Action
Target of Action
The primary target of 2-Ethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid hydrochloride is Xanthine Oxidase (XO) . XO is an important enzyme involved in the metabolism of purines in the body, specifically in the conversion of hypoxanthine to xanthine, and xanthine to uric acid . Inhibition of XO is a key strategy in the treatment of hyperuricemia-associated diseases .
Mode of Action
The compound interacts with XO by forming hydrogen bonds, π-π stackings, or hydrophobic interactions with key residues such as Glu802, Arg880, Asn768, Thr1010, Phe914, and Phe1009 . These interactions inhibit the activity of XO, thereby reducing the production of uric acid .
Biochemical Pathways
By inhibiting XO, the compound affects the purine metabolism pathway, specifically the conversion of hypoxanthine to xanthine, and xanthine to uric acid . This results in a decrease in uric acid levels, which can be beneficial in conditions such as gout and other hyperuricemia-associated diseases .
Result of Action
The inhibition of XO by 2-Ethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid hydrochloride leads to a decrease in uric acid levels . This can help alleviate symptoms associated with hyperuricemia, such as gout .
properties
IUPAC Name |
2-ethyl-6-oxo-1H-pyrimidine-5-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3.ClH/c1-2-5-8-3-4(7(11)12)6(10)9-5;/h3H,2H2,1H3,(H,11,12)(H,8,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMFTQIINBHXQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C(=O)N1)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-difluoro-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide](/img/structure/B2423095.png)
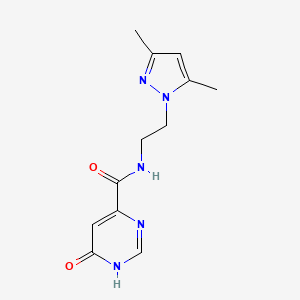
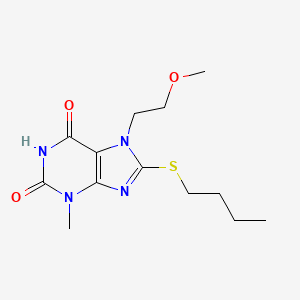
![2-[1-(4-Bromophenyl)sulfonylazetidin-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2423099.png)
![2-(3-{[6-Oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2423101.png)


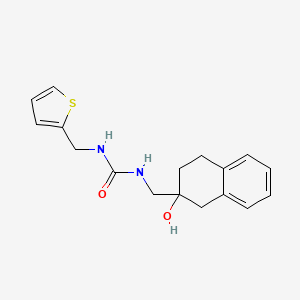
![2-[(4-chloro-2-nitrophenyl)sulfanyl]-N-(1-cyanocyclobutyl)acetamide](/img/structure/B2423105.png)
![N-[(4-allyl-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-4-chlorobenzenesulfonamide](/img/structure/B2423106.png)

